2-Oxo clopidogrel hydrochloride
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Overview
Description
2-Oxo Clopidogrel Hydrochloride (Mixture of Diastereomers) is an intermediate metabolite of clopidogrel, a widely used antiplatelet agent. This compound is crucial in the bioactivation pathway of clopidogrel, which is used to prevent blood clots in patients with cardiovascular diseases .
Mechanism of Action
Target of Action
The primary target of 2-Oxo Clopidogrel Hydrochloride is the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation. By targeting these receptors, this compound can effectively prevent the formation of blood clots .
Mode of Action
This compound is a prodrug that needs to be activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from binding to P2Y12 receptors, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex and platelet aggregation .
Biochemical Pathways
The activation of this compound involves a two-step enzymatic process. In the first step, it is converted into an inactive intermediate, and subsequently, in the second step, it is transformed into the active thiol metabolite . The most important metabolic spot of this compound is on the thiophene ring .
Pharmacokinetics
The absorption of this compound is fast, with a Tmax of 0.625 hours . The mean half-life of the related components is approximately 38.0 hours in both plasma and blood . The blood-to-plasma radioactivity AUCinf ratio is 0.55, suggesting preferential distribution of drug-related material in plasma . At 168 hours after oral administration, the mean cumulative excreted radioactivity is 96.71% of the dose, including 68.03% in urine and 28.67% in feces .
Result of Action
The result of the action of this compound is the prevention of blood clot formation. By irreversibly binding to the P2Y12 ADP receptors on platelets, it inhibits platelet aggregation, thereby reducing the risk of myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as atorvastatin, can inhibit the metabolism of clopidogrel . Additionally, genetic factors, such as the presence of CYP2C19 poor metabolizers, can lead to a higher risk of treatment failure with clopidogrel .
Biochemical Analysis
Biochemical Properties
2-Oxo Clopidogrel Hydrochloride is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo (S)- (+)-clopidogrel, which is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets , preventing ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .
Cellular Effects
The active metabolite of this compound inhibits platelet aggregation, a crucial process in the formation of atherosclerotic plaques . This inhibition reduces the risk of thrombotic events in patients with coronary artery disease .
Molecular Mechanism
The molecular mechanism of this compound involves a two-step enzymatic process . In the first step, clopidogrel is converted into the inactive intermediate, 2-oxo-clopidogrel, and subsequently in the second step transformed into the active thiol metabolite . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets , preventing ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the absorption of this compound is fast, with a mean half-life of approximately 38.0 hours in both plasma and blood . At 168 hours after oral administration, the mean cumulative excreted radioactivity was 96.71% of the dose .
Metabolic Pathways
The metabolic pathway of this compound involves the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5, which metabolize it into 2-oxo (S)- (+)-clopidogrel . This is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .
Transport and Distribution
It is known that the blood-to-plasma radioactivity AUCinf ratio is 0.55, suggesting preferential distribution of drug-related material in plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo Clopidogrel Hydrochloride involves the metabolism of clopidogrel by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The process includes two oxidative steps, where clopidogrel is first converted to 2-oxo clopidogrel, which is then further metabolized to the active thiol metabolite .
Industrial Production Methods: Industrial production of this compound typically involves high-throughput liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of clopidogrel, 2-oxo clopidogrel, and the active metabolite. This method ensures fine linearity, accuracy, precision, and stability .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo Clopidogrel Hydrochloride undergoes various chemical reactions, including oxidation and hydrolysis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of the active thiol metabolite .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, deionized water containing formic acid, and methyl tert-butyl ether (MTBE). Chromatographic separation is performed on a C18 column under isocratic elution conditions .
Major Products Formed: The major product formed from the reactions involving this compound is the active thiol metabolite, which is responsible for the antiplatelet effects of clopidogrel .
Scientific Research Applications
2-Oxo Clopidogrel Hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in analytical testing to detect, identify, and measure pharmaceutical impurities. The compound is also utilized in the development and validation of analytical methods, as well as in the study of drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Oxo Clopidogrel Hydrochloride include other P2Y12 receptor antagonists such as prasugrel and ticagrelor. These compounds also inhibit platelet aggregation but have different pharmacokinetic and pharmacodynamic profiles .
Uniqueness: this compound is unique due to its specific metabolic pathway involving cytochrome P450 enzymes and its role as an intermediate metabolite in the bioactivation of clopidogrel. This compound’s ability to be further metabolized into the active thiol metabolite distinguishes it from other P2Y12 receptor antagonists .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLQPXPVKZERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676090 |
Source
|
Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-27-0 |
Source
|
Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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